molecular formula C23H25N5O B5550837 (E)-1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5550837
M. Wt: 387.5 g/mol
InChI Key: QJLVGYQYWOHPGU-LGJNPRDNSA-N
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Description

(E)-1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is a useful research compound. Its molecular formula is C23H25N5O and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine is 387.20591044 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nickel(II)−Methyl Complexes with Water-Soluble Ligands

This research focuses on nickel(II) methyl complexes with various water-soluble ligands, highlighting their potential as water-soluble catalyst precursors for ethylene polymerization. The study examines the catalytic properties in disperse aqueous systems, indicating the role of these complexes in polymer particle formation and size variation, which may relate to applications in materials science and polymer chemistry (Korthals, Göttker-Schnetmann, & Mecking, 2007).

Synthesis and Characterization of Novel Compounds

Another study details the synthesis of a new compound via the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole, highlighting techniques like elemental analysis and spectral analysis for structure confirmation. This research could provide insights into synthetic methodologies and structural characterization relevant to the chemical compound (Asiri, Khan, & Rasul, 2010).

Schiff Bases and Tautomerism

Research on N-(2,3-dihydroxybenzylidene)amine derivatives explores the structural aspects and tautomerism, emphasizing the influence of intramolecular hydrogen bonding. Such studies on Schiff bases and their tautomeric equilibria may offer insights into the behavior of structurally similar compounds under various conditions (Mansilla-Koblavi et al., 1995).

Macrocyclic and Macrocyclic Compartmental Schiff Bases

This study highlights the synthesis, characterization, and metal ion interaction of acyclic and cyclic Schiff bases, providing a foundation for understanding the complexation behavior of ligands with metal ions. Such interactions are crucial for applications in coordination chemistry and catalysis (Aguiari et al., 1992).

Complex Formation with Metal Ions

An NMR study on a bis-kojic acid derivative's interaction with Al(III) and Zn(II) ions sheds light on the complex formation behavior in solution, including coordination involving nitrogen and oxygen donor atoms. This research may inform on ligand-metal ion interactions relevant to the compound of interest, particularly in medicinal chemistry and bioinorganic applications (Peana et al., 2015).

Properties

IUPAC Name

(E)-1-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-17(2)20-9-8-18(3)12-23(20)29-11-10-27-14-19(13-26-28-15-24-25-16-28)21-6-4-5-7-22(21)27/h4-9,12-17H,10-11H2,1-3H3/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLVGYQYWOHPGU-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C=NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)/C=N/N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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